1-(Aminomethyl)cyclopentanol hydrochloride

Übersicht

Beschreibung

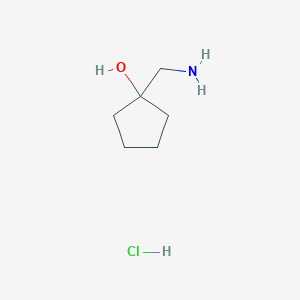

1-(Aminomethyl)cyclopentanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(Aminomethyl)cyclopentanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 1-Hydroxycyclopentane carbonitrile.

Reduction: The nitrile group is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Hydrolysis: The resulting amine is then hydrolyzed to form 1-(Aminomethyl)cyclopentanol.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(Aminomethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced further to modify the aminomethyl group.

Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.

Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, where the hydrochloride can be neutralized to form the free base.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(Aminomethyl)cyclopentanol hydrochloride has been studied for its potential applications in various fields:

Neuropharmacology

- The compound shows promise as a neuroprotective agent. Research indicates that it may protect neurons from excitotoxicity associated with excessive glutamate signaling.

- It has been evaluated for anxiolytic effects, suggesting a potential role in treating anxiety disorders. Animal studies have demonstrated that it can reduce anxiety-like behaviors.

Drug Design

- Its ability to modulate neurotransmitter systems makes it a candidate for drug development aimed at neurological disorders. The compound interacts with various receptors and enzymes involved in neurotransmission, suggesting utility in therapeutic applications .

- Studies have shown that this compound exhibits various biological activities, including:

- Neuroprotective Activity : Reduces neuronal cell death in models of excitotoxicity.

- Anxiolytic Properties : Increases time spent in open arms during anxiety assessments in animal models.

Case Studies and Research Findings

Several key studies have highlighted the applications of this compound:

Study on Neuroprotective Effects

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a rat model of excitotoxicity induced by NMDA (N-methyl-D-aspartate). The results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Study on Anxiolytic Properties

In another investigation using the elevated plus maze test in mice, animals treated with this compound exhibited increased time spent in open arms compared to untreated controls, indicating reduced anxiety levels.

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)cyclopentanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

1-(Aminomethyl)cyclopentanol hydrochloride can be compared with similar compounds such as:

1-(Aminomethyl)cyclohexanol hydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring, leading to different chemical properties and reactivity.

1-(Aminomethyl)cyclopropanol hydrochloride: This compound has a cyclopropane ring, which introduces ring strain and affects its stability and reactivity.

1-(Aminomethyl)cyclobutanol hydrochloride: This compound has a cyclobutane ring, offering different steric and electronic properties compared to the cyclopentane ring.

The uniqueness of this compound lies in its balanced ring size, which provides a good combination of stability and reactivity, making it a versatile compound for various applications.

Biologische Aktivität

1-(Aminomethyl)cyclopentanol hydrochloride is a chemical compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- CAS Number : 76066-27-8

- Molecular Formula : C6H13ClN2O

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its mechanism can be summarized as follows:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. This interaction may influence neurotransmission and could have implications for mood regulation and cognitive functions.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.

1. Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects in animal models. Its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggests a potential role in treating depression.

2. Neuroprotective Properties

Studies have suggested that this compound could provide neuroprotective effects against neurodegenerative diseases. Its action on specific signaling pathways may help in reducing neuronal death and promoting cell survival.

3. Analgesic Activity

There is evidence supporting the analgesic properties of this compound, making it a candidate for pain management therapies.

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study highlighted changes in serotonin levels as a key factor in its efficacy.

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of this compound in models of oxidative stress. Results indicated that treatment with this compound led to decreased markers of oxidative damage and improved neuronal viability.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism |

|---|---|---|

| Antidepressant | Reduced depressive behaviors | Modulation of serotonin levels |

| Neuroprotective | Decreased oxidative stress markers | Inhibition of apoptotic pathways |

| Analgesic | Pain relief observed in animal models | Interaction with pain signaling pathways |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by liver enzymes; potential for drug interactions.

- Excretion : Renal excretion as metabolites.

Eigenschaften

IUPAC Name |

1-(aminomethyl)cyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-6(8)3-1-2-4-6;/h8H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOANFOSYSMOKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610831 | |

| Record name | 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76066-27-8 | |

| Record name | 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.